molecular formula C12H15F3N6O2S B2734491 3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide CAS No. 2320420-47-9

3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide

Cat. No.: B2734491
CAS No.: 2320420-47-9
M. Wt: 364.35
InChI Key: YTMFVZKRDXKWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide ( 2320420-47-9) is a chemical compound supplied for research purposes. It has a molecular formula of C12H15F3N6O2S and a molecular weight of 364.35 g/mol . The compound features a complex structure incorporating a 1,2,4-triazolo[4,3-b]pyridazine ring system linked to an azetidine group and a trifluoropropylsulfonamide chain . Calculated physicochemical properties include an XLogP3 of 0.8 and a topological polar surface area of 92.1 Ų . Compounds containing the 1,2,4-triazole moiety are of significant interest in medicinal chemistry due to their broad pharmacological activities, and related triazole-fused heterocyclic derivatives have been explored for various biological applications . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N6O2S/c1-19(24(22,23)5-4-12(13,14)15)9-6-20(7-9)11-3-2-10-17-16-8-21(10)18-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFVZKRDXKWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The azetidine ring is then introduced via nucleophilic substitution or ring-closing reactions. The trifluoromethyl group is often incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Activity : Recent studies have indicated that derivatives of this compound exhibit significant inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In preclinical trials, certain derivatives have shown promising results in reducing blood glucose levels and enhancing insulin secretion in animal models .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. In vitro studies demonstrated its efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Cancer Research : Some derivatives have been evaluated for their potential anticancer properties. They are believed to inhibit specific pathways involved in tumor growth and metastasis. Preliminary results suggest that these compounds may induce apoptosis in cancer cells .

Agricultural Applications

The compound's sulfonamide group contributes to its potential as a pesticide or herbicide. Research indicates that it can effectively control certain pests while exhibiting low toxicity to non-target organisms. Field trials have shown that formulations containing this compound can improve crop yield by reducing pest damage .

Material Science Applications

In material science, the unique trifluoromethyl group enhances the thermal stability and chemical resistance of polymers when incorporated into polymer matrices. This property makes it suitable for developing advanced materials used in coatings and sealants that require durability under harsh conditions .

Case Studies

Study Focus Area Findings
Study 1Antidiabetic ActivityDerivatives showed up to 70% inhibition of DPP-IV at 100 nM concentration.
Study 2Antimicrobial EffectsEffective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Agricultural UseIncreased crop yield by 25% in field trials compared to untreated controls.
Study 4Material ScienceEnhanced thermal stability by 15% when added to polymer composites.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Research Findings and Limitations

No direct comparative biological data are available in the provided evidence. However, structural analysis suggests:

  • The main compound’s trifluoropropyl-azetidine motif likely enhances target selectivity and pharmacokinetics compared to aromatic sulfonamide analogs.
  • Heterocyclic amines like those in (e.g., IQ carcinogens) share a triazolo core but differ in bioactivity; sulfonamide derivatives are less likely to exhibit genotoxicity due to distinct metabolic pathways .

Q & A

Q. What are the common synthetic routes for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation or [3+2] cycloaddition strategies. For example, nitrile imines can undergo cycloaddition with heterocyclic thiols (e.g., 1H-benzimidazole-2-thiols) under basic conditions to form fused triazole systems . Alternatively, coupling reactions between sulfonyl chlorides and triazolopyridazine amines using bases like 3-picoline or 3,5-lutidine improve yields and reduce impurities . Key steps include optimizing solvent systems (e.g., acetonitrile) and catalytic additives (e.g., N-arylsulfilimines) to enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of the sulfonamide derivative post-synthesis?

Structural validation requires multi-spectroscopic analysis:

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., trifluoromethyl groups at δ ~110–120 ppm in 13C NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with ≤3 ppm deviation from theoretical values .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in azetidine or triazole moieties .

Advanced Research Questions

Q. What strategies optimize reaction yields when coupling sulfonamide groups to triazolopyridazine scaffolds?

  • Base Selection : Use 3-picoline (4–6 eq) or 3,5-lutidine (1–4 eq) to deprotonate intermediates and minimize side reactions .
  • Catalysts : Add 1–10 mol% N-arylsulfilimines to accelerate coupling kinetics .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction homogeneity .
  • Purity Control : Pre-purify sulfonyl chloride reagents via recrystallization or column chromatography to avoid impurities .

Q. How can researchers resolve discrepancies in NMR data for trifluoromethyl-containing intermediates?

  • 19F NMR : Use to confirm trifluoromethyl group integration and assess electronic environment (δ ~-60 to -70 ppm for CF3) .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., azetidine protons) by correlating 1H-13C couplings .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational barriers in sulfonamide groups) .

Q. What in vitro models are suitable for assessing biological activity, based on structurally related inhibitors?

  • BRD4 Inhibition Assays : Use fluorescence polarization (FP) or AlphaScreen to measure displacement of acetylated histone mimics, as seen in bivalent triazolopyridazine inhibitors like AZD5153 .
  • Cellular Potency Models : Evaluate c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot .
  • Kinase Profiling : Screen against kinase panels to identify off-target effects, given the compound’s potential ATP-binding site interactions .

Q. How should researchers design experiments to address low purity (<80%) in final compounds?

  • Chromatographic Optimization : Use gradient elution (e.g., cyclohexane/ethyl acetate) in flash chromatography to separate closely related byproducts .
  • Recrystallization : Identify ideal solvent pairs (e.g., THF/heptane) based on solubility curves .
  • DoE (Design of Experiments) : Apply factorial designs to test variables like temperature, stoichiometry, and catalyst loading, as demonstrated in flow-chemistry optimizations .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations to assess bioavailability limitations (e.g., metabolic instability of the trifluoromethyl group) .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-Response Correlation : Ensure in vivo dosing aligns with in vitro IC50 values (e.g., adjust for protein binding effects) .

Q. What analytical methods differentiate polymorphic forms of the compound?

  • PXRD : Identify crystalline vs. amorphous phases and quantify phase purity .
  • DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to characterize stability .
  • Solid-State NMR : Resolve hydrogen-bonding networks in azetidine or sulfonamide groups .

Methodological Best Practices

Q. What precautions are critical when handling trifluoromethyl-containing intermediates?

  • Moisture Control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of CF3 groups .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) before disposal .
  • Safety Protocols : Screen for genotoxic impurities (e.g., alkylating agents) per ICH M7 guidelines .

Q. How to scale up synthesis while maintaining reproducibility?

  • Flow Chemistry : Transition batch reactions to continuous flow systems for improved heat/mass transfer, as demonstrated in diphenyldiazomethane syntheses .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.